An In-Depth Technical Guide to Methyl 5-bromo-6-chloro-1H-indole-3-carboxylate
An In-Depth Technical Guide to Methyl 5-bromo-6-chloro-1H-indole-3-carboxylate
CAS Number: 1467059-91-1
Prepared by a Senior Application Scientist
This guide provides a comprehensive technical overview of methyl 5-bromo-6-chloro-1H-indole-3-carboxylate, a halogenated indole derivative of significant interest to researchers and professionals in drug discovery and organic synthesis. This document delves into its physicochemical properties, plausible synthetic routes, spectroscopic characterization, reactivity, potential applications, and essential safety protocols.
Introduction: The Significance of Halogenated Indoles
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] The strategic placement of halogen atoms on the indole ring can profoundly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can enhance its biological activity by promoting specific interactions with target proteins. Methyl 5-bromo-6-chloro-1H-indole-3-carboxylate, with its distinct di-halogenation pattern on the benzene ring and a carboxylate group at the C3 position, represents a valuable building block for the synthesis of complex bioactive molecules.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of methyl 5-bromo-6-chloro-1H-indole-3-carboxylate are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1467059-91-1 | BLDpharm[4] |
| Molecular Formula | C₁₀H₇BrClNO₂ | Aladdin Scientific Corporation[5] |
| Molecular Weight | 288.53 g/mol | Aladdin Scientific Corporation[5] |
| Appearance | White to off-white solid | Generic chemical supplier data |
| Purity | ≥97% | Aladdin Scientific Corporation[5] |
| Storage | Keep in a dark place, sealed in dry, room temperature | BLDpharm[4] |
Synthesis and Mechanistic Insights
Proposed Synthetic Pathway
A logical approach to the synthesis of the target compound would involve the initial construction of the 5-bromo-6-chloro-1H-indole core, followed by carboxylation at the C3 position and subsequent esterification. An alternative, and perhaps more direct, route could involve the Fischer indole synthesis.
Method 1: Synthesis from a Pre-formed Indole Core
This pathway would likely begin with a commercially available or synthesized 5-bromo-6-chloro-1H-indole.
Figure 2: Proposed synthesis via the Fischer indole reaction.
This approach offers the advantage of directly installing the desired substituent at the C3 position. The key is the availability of the appropriately substituted phenylhydrazine.
Detailed Experimental Protocol (Hypothetical)
The following is a hypothetical, yet plausible, experimental protocol for the esterification of 5-bromo-6-chloro-1H-indole-3-carboxylic acid, a likely precursor.
Objective: To synthesize methyl 5-bromo-6-chloro-1H-indole-3-carboxylate.
Materials:
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5-bromo-6-chloro-1H-indole-3-carboxylic acid (CAS: 1467062-16-3) [1]* Anhydrous Methanol (MeOH)
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Concentrated Sulfuric Acid (H₂SO₄)
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Sodium Bicarbonate (NaHCO₃) solution (saturated)
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Brine
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Dichloromethane (DCM)
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer
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Separatory funnel
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Rotary evaporator
Procedure:
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To a solution of 5-bromo-6-chloro-1H-indole-3-carboxylic acid (1.0 eq) in anhydrous methanol (20 mL/g of carboxylic acid), add a catalytic amount of concentrated sulfuric acid (2-3 drops) at room temperature.
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Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
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Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
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Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure methyl 5-bromo-6-chloro-1H-indole-3-carboxylate.
Spectroscopic Characterization (Predicted)
As experimental spectroscopic data for methyl 5-bromo-6-chloro-1H-indole-3-carboxylate is not publicly available, the following are predicted characteristic signals based on the analysis of similar structures. [5][6] ¹H NMR (Proton Nuclear Magnetic Resonance):
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N-H proton: A broad singlet is expected in the region of δ 8.0-9.0 ppm.
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Aromatic protons: Two singlets are anticipated for the protons at the C4 and C7 positions of the indole ring, likely in the range of δ 7.5-8.0 ppm. The proton at C2 would also appear as a singlet, typically downfield, around δ 8.0-8.5 ppm.
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Methyl ester protons: A sharp singlet corresponding to the three protons of the methyl group will be observed around δ 3.8-4.0 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Carbonyl carbon: The ester carbonyl carbon is expected to resonate in the downfield region, around δ 160-170 ppm.
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Aromatic carbons: The eight carbons of the indole ring will appear in the aromatic region (δ 100-140 ppm). The carbons bearing the bromine and chlorine atoms (C5 and C6) will show characteristic shifts influenced by the halogen substitution.
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Methyl ester carbon: The carbon of the methyl group will be observed in the upfield region, typically around δ 50-55 ppm.
IR (Infrared) Spectroscopy:
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N-H stretch: A characteristic sharp peak is expected in the region of 3300-3500 cm⁻¹.
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C=O stretch: A strong absorption band corresponding to the ester carbonyl group should be present around 1700-1730 cm⁻¹.
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C-H aromatic stretch: Peaks in the region of 3000-3100 cm⁻¹.
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C-Br and C-Cl stretches: These will appear in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS):
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (288.53 g/mol ). Due to the presence of bromine and chlorine isotopes, a characteristic isotopic pattern will be observed for the molecular ion and bromine/chlorine-containing fragments.
Reactivity and Potential Applications
The reactivity of methyl 5-bromo-6-chloro-1H-indole-3-carboxylate is governed by the indole nucleus, the ester functionality, and the halogen substituents.
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N-H Reactivity: The indole nitrogen can be alkylated or acylated under appropriate basic conditions.
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Electrophilic Aromatic Substitution: While the indole ring is generally electron-rich, the presence of the electron-withdrawing carboxylate group at C3 and the halogens on the benzene ring will deactivate the ring towards further electrophilic substitution.
-
Cross-Coupling Reactions: The bromine atom at the C5 position is a suitable handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.
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Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
The unique substitution pattern of this molecule makes it a valuable intermediate in the synthesis of potential therapeutic agents. Halogenated indoles are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. [1][2][3]This compound could serve as a key building block for the development of novel kinase inhibitors, receptor antagonists, or other targeted therapies.
Safety and Handling
As a halogenated organic compound, methyl 5-bromo-6-chloro-1H-indole-3-carboxylate should be handled with appropriate safety precautions in a well-ventilated fume hood.
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Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
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Inhalation: Avoid inhaling dust or vapors.
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Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
Methyl 5-bromo-6-chloro-1H-indole-3-carboxylate is a synthetically versatile molecule with significant potential in medicinal chemistry and materials science. While detailed experimental data is currently limited in the public domain, this guide provides a solid foundation for researchers and drug development professionals by outlining its key properties, proposing logical synthetic strategies, predicting its spectroscopic characteristics, and summarizing its potential reactivity and applications. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.
References
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Salman, A., Mahmoud, N., Abdel-Aziem, A., Mohamed, M., & Elsisi, D. (2015). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. International Journal of Organic Chemistry, 5, 81-99. [Link]
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Sharma, V., Kumar, P., & Pathak, D. (2019). Versatility in pharmacological actions of 3-substituted indoles. International Journal of Chemical Studies, 7(3), 133-143. [Link]
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El-Sawy, E. R. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-751. [Link]
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Aladdin Scientific Corporation. (n.d.). methyl 5-bromo-6-chloro-1H-indole-3-carboxylate. Retrieved from [Link]
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Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. [Link]
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Magritek. (2016). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]
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Sureshbabu, V. V., & Venkataramanarao, R. (2008). Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal. Retrieved from [Link]
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Wikipedia. (2023). Fischer indole synthesis. Retrieved from [Link]
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Zhang, W., & Li, Y. (2021). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Current Organic Synthesis, 18(8), 754-764. [Link]
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